8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
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Overview
Description
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their significant pharmacological properties, particularly in the field of medicinal chemistry. The structure of this compound includes a triazole ring fused to a benzodiazepine core, with additional nitro and pyridyl substituents that contribute to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine typically involves multistep reactions starting from readily available benzodiazepine precursors One common method includes the cyclization of a benzodiazepine derivative with a suitable triazole precursor under acidic or basic conditionsThe pyridyl group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridylboronic acid or pyridyl halide as the coupling partner .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the industrial synthesis to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: Amino derivatives.
Oxidation: Oxides of the methyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The nitro and pyridyl groups may also contribute to its binding affinity and selectivity for certain receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Midazolam: Another triazolobenzodiazepine with similar pharmacological properties but different substituents.
Alprazolam: A triazolobenzodiazepine used as an anxiolytic agent.
Clonazepam: A benzodiazepine with anticonvulsant properties
Uniqueness
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific combination of nitro and pyridyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazolobenzodiazepines. These structural features can influence its receptor binding profile, metabolic stability, and overall therapeutic potential .
Properties
IUPAC Name |
1-methyl-8-nitro-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10-19-20-15-9-18-16(13-4-2-3-7-17-13)12-8-11(22(23)24)5-6-14(12)21(10)15/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULLJLNDPPOHKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342664 |
Source
|
Record name | Pynazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034366-97-5 |
Source
|
Record name | Pynazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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